4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone
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Overview
Description
4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Materials: Phenylamine, phenylsulfanyl chloride, and appropriate quinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the quinolinone ring to form dihydroquinolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone ketone, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolinone: A simpler quinolinone derivative with known biological activities.
1-phenyl-2(1H)-quinolinone: Lacks the hydroxyl and phenylsulfanyl groups but shares the quinolinone core structure.
3-(phenylsulfanyl)-2(1H)-quinolinone: Similar structure but without the hydroxyl group.
Uniqueness
4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which might confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H15NO2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-1-phenyl-3-phenylsulfanylquinolin-2-one |
InChI |
InChI=1S/C21H15NO2S/c23-19-17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)21(24)20(19)25-16-11-5-2-6-12-16/h1-14,23H |
InChI Key |
PSJYETKZVFAKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)SC4=CC=CC=C4)O |
Origin of Product |
United States |
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